molecular formula C7H8N2O3 B13797149 2-Hydroxylamino-6-nitrotoluene CAS No. 5805-95-8

2-Hydroxylamino-6-nitrotoluene

Cat. No.: B13797149
CAS No.: 5805-95-8
M. Wt: 168.15 g/mol
InChI Key: HIXIHBIHMDSOMK-UHFFFAOYSA-N
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Description

2-Hydroxylamino-6-nitrotoluene is a chemical compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a hydroxylamino group (-NH-OH) and a nitro group (-NO2) attached to a toluene ring

Preparation Methods

2-Hydroxylamino-6-nitrotoluene can be synthesized through the reduction of 2,6-dinitrotoluene. One common method involves the use of zinc dust and ammonium chloride (NH4Cl) as reducing agents . The reaction typically takes place in an aqueous medium under controlled conditions to ensure the selective reduction of one nitro group to a hydroxylamino group while leaving the other nitro group intact.

Chemical Reactions Analysis

2-Hydroxylamino-6-nitrotoluene undergoes various chemical reactions, including:

    Oxidation: The hydroxylamino group can be oxidized to a nitroso group (-NO).

    Reduction: Further reduction can convert the nitro group to an amino group (-NH2).

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions include 2-amino-6-nitrotoluene and 2-nitroso-6-nitrotoluene .

Scientific Research Applications

2-Hydroxylamino-6-nitrotoluene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxylamino-6-nitrotoluene involves its interaction with cellular components. The hydroxylamino group can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, including DNA, proteins, and lipids. The compound’s effects are mediated through its ability to interact with various molecular targets and pathways involved in cellular metabolism and stress responses .

Comparison with Similar Compounds

2-Hydroxylamino-6-nitrotoluene can be compared with other similar compounds, such as:

    4-Amino-2-hydroxylamino-6-nitrotoluene: This compound has an additional amino group, which can influence its reactivity and applications.

    2-Amino-5-hydroxyl-4-hydroxylamino-6-nitrotoluene:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical reactions and applications.

Biological Activity

2-Hydroxylamino-6-nitrotoluene (2HA6NT) is a metabolite derived from the reduction of 2,6-dinitrotoluene (2,6-DNT), a compound widely used in the production of explosives and as an industrial chemical. Understanding the biological activity of 2HA6NT is crucial due to its potential mutagenic and toxic effects. This article reviews the current literature on the biological activity of 2HA6NT, focusing on its mutagenicity, cytotoxicity, and potential mechanisms of action.

Mutagenicity Studies

Mutagenicity refers to the ability of a substance to cause mutations in DNA. Several studies have assessed the mutagenic potential of 2HA6NT using various test systems.

Key Findings:

  • Salmonella Assays : In a study utilizing Salmonella typhimurium strains, 2HA6NT exhibited significant mutagenic activity. The relative mutagenic activities were found to be higher than those of its parent compound, 2,6-DNT, indicating that 2HA6NT is a more potent mutagenic agent .
  • Comparison with Other Compounds : When compared with other nitroaromatic compounds, 2HA6NT was shown to have greater mutagenic effects than several related hydroxylamino derivatives .

Table 1: Mutagenicity Comparison

CompoundMutagenicity (Relative Activity)
This compoundHigher than 2,6-DNT
4-Hydroxylamino-2-nitrotolueneModerate
2-Hydroxylamino-4-nitrotolueneLower

Cytotoxicity and Cellular Effects

Cytotoxicity refers to the degree to which a substance can damage cells. The cytotoxic effects of 2HA6NT have been evaluated in various mammalian cell lines.

Key Findings:

  • In Vitro Studies : In cultured mammalian cells, 2HA6NT demonstrated cytotoxic effects at concentrations above certain thresholds. For instance, studies indicated that concentrations exceeding 100 µM led to significant cell death in specific cell lines .
  • Mechanisms of Action : The cytotoxic effects are likely mediated through oxidative stress and DNA damage pathways. The release of reactive oxygen species (ROS) has been implicated in the cellular response to exposure .

Case Studies

Several case studies have highlighted the environmental and health implications of exposure to nitrotoluene compounds, including 2HA6NT.

Case Study Insights:

  • Occupational Exposure : Workers exposed to nitrotoluene derivatives reported increased incidences of urinary mutagenicity, suggesting a link between exposure and genetic damage .
  • Animal Studies : In rodent models, oral administration of 2HA6NT resulted in observable toxicity and histopathological changes in liver tissues, indicating potential carcinogenic properties .

Properties

IUPAC Name

N-(2-methyl-3-nitrophenyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-6(8-10)3-2-4-7(5)9(11)12/h2-4,8,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXIHBIHMDSOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206778
Record name Benzenamine, N-hydroxy-2-methyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5805-95-8
Record name Benzenamine, N-hydroxy-2-methyl-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005805958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-hydroxy-2-methyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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